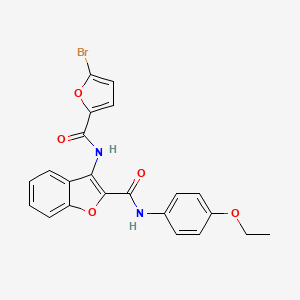

3-(5-bromofuran-2-carboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O5/c1-2-28-14-9-7-13(8-10-14)24-22(27)20-19(15-5-3-4-6-16(15)30-20)25-21(26)17-11-12-18(23)29-17/h3-12H,2H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZXACCWIIYZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-bromofuran-2-carboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS Number: 887874-86-4) is a novel derivative belonging to the benzofuran carboxamide class. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection, antioxidant properties, and antimicrobial effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 455.3 g/mol. The structure features a brominated furan ring and an ethoxyphenyl group, which are believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H15BrN2O5 |

| Molecular Weight | 455.3 g/mol |

| CAS Number | 887874-86-4 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. A related compound, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide , demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cultures . The findings suggest that structural modifications similar to those in our compound may also confer neuroprotective properties.

In vitro assays indicated that compounds with specific substitutions exhibited marked anti-excitotoxic effects, which could be relevant for the development of therapies for neurodegenerative diseases.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of benzofuran derivatives. Compounds exhibiting such activity can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The structure-activity relationship (SAR) studies indicate that certain functional groups enhance antioxidant capabilities . While specific data on our compound's antioxidant activity is limited, its structural similarities to known antioxidants suggest potential efficacy.

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives has been explored in various studies. For instance, derivatives similar to our compound have shown inhibitory effects against Staphylococcus aureus Sortase A, a key enzyme involved in bacterial virulence . This suggests that our compound may also possess antibacterial properties, warranting further investigation.

Case Studies and Research Findings

- Neuroprotective Screening : In a study evaluating several benzofuran derivatives, compounds with specific substitutions showed significant neuroprotective effects comparable to established NMDA antagonists like memantine . This indicates that the structural features of our compound may similarly confer neuroprotective benefits.

- Antioxidant Evaluation : In vitro assays demonstrated that certain benzofuran derivatives could effectively scavenge free radicals and inhibit lipid peroxidation . Although direct studies on our compound are lacking, the presence of bromine and ethoxy groups might enhance its antioxidant potential.

- Antimicrobial Activity : Research on related compounds has shown promising results against various bacterial strains, particularly focusing on inhibiting Sortase A activity . This opens avenues for exploring the antimicrobial efficacy of our compound against clinically relevant pathogens.

Scientific Research Applications

Research indicates that derivatives of benzofuran compounds exhibit notable biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of both bromine and ethoxy groups may enhance its interaction with biological targets, potentially leading to improved efficacy compared to simpler analogs .

- Anti-inflammatory Activity : Compounds derived from benzofuran structures have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzofuran derivatives, including the compound . It was found to exhibit moderate activity against Gram-positive bacteria, suggesting potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

In vitro assays demonstrated that derivatives of this compound could effectively inhibit the growth of specific cancer cell lines. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step protocols, leveraging nucleophilic acyl substitution and coupling reactions. For example:

- Step 1: Formation of the benzofuran core via cyclization of substituted o-hydroxyacetophenone derivatives under acidic conditions.

- Step 2: Introduction of the 5-bromofuran-2-carboxamido group using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.

- Step 3: Reaction with 4-ethoxyaniline to form the final carboxamide via amide bond formation.

Optimization of parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield enhancement .

Basic: Which spectroscopic techniques confirm its structural identity?

Answer:

- NMR Spectroscopy: H and C NMR are essential for verifying substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for –CH and δ 3.9–4.1 ppm for –OCH) and bromofuran integration.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z ~500–510).

- FT-IR: Confirms amide C=O stretches (~1650–1680 cm) and furan ring vibrations (~1500 cm) .

Advanced: How to optimize reaction conditions for improved purity?

Answer:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography.

- Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) accelerates carboxamide coupling by reducing side reactions.

- Temperature Control: Maintain ≤60°C during coupling to prevent bromine displacement. Post-reaction, quenching with ice-water precipitates impurities .

Advanced: How to address contradictory bioactivity reports in literature?

Answer:

- Assay Standardization: Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate studies under controlled conditions (e.g., 24–48 hr exposure, 10 µM concentration) are critical.

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects; e.g., ethoxy vs. methoxy groups on cytotoxicity (see IC shifts in analogs ).

- Metabolic Stability Testing: Use liver microsomes to assess if conflicting results stem from differential metabolic degradation .

Advanced: What computational methods predict pharmacokinetic behavior?

Answer:

- Molecular Descriptors: Calculate logP (~3.5–4.0) and topological polar surface area (TPSA ~90–100 Å) via tools like SwissADME to predict membrane permeability.

- Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) and prioritize synthesis of derivatives with higher binding affinities .

- ADMET Prediction: Software like pkCSM estimates bioavailability (e.g., 50–60% intestinal absorption) and CYP450 inhibition risks .

Advanced: How to design mechanistic studies for its anticancer activity?

Answer:

- Target Identification: Perform kinome-wide profiling (e.g., KINOMEscan) to identify kinase targets (e.g., EGFR or CDK inhibition).

- Pathway Analysis: Use RNA-seq or Western blotting to track apoptosis markers (e.g., Bcl-2 downregulation, caspase-3 activation).

- Resistance Studies: Generate resistant cell lines via prolonged exposure and analyze ABC transporter upregulation (e.g., P-gp) .

Advanced: Strategies to improve solubility for in vivo assays?

Answer:

- Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity.

- Salt Formation: Explore hydrochloride or mesylate salts for improved dissolution.

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxyphenyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.